molecular formula C10H13ClN2O B1675259 Lozilurea CAS No. 71475-35-9

Lozilurea

Cat. No.: B1675259
CAS No.: 71475-35-9
M. Wt: 212.67 g/mol
InChI Key: ATMWYLVZVAXVDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of lozilurea typically involves the reaction of appropriate amines with chloroformates under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: : In an industrial setting, this compound can be produced using a continuous flow reactor to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: : Lozilurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions are often conducted in the presence of a base such as triethylamine or pyridine.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted this compound products with various functional groups.

Scientific Research Applications

Lozilurea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of lozilurea involves its interaction with specific molecular targets in the body. This compound exerts its effects by inhibiting the activity of certain enzymes involved in the production of gastric acid, thereby reducing acid secretion and promoting the healing of ulcers . The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of proton pumps and other related proteins.

Comparison with Similar Compounds

Lozilurea can be compared with other anti-ulcer compounds such as:

    Cimetidine: A histamine H2 receptor antagonist that reduces stomach acid production.

    Ranitidine: Another H2 receptor antagonist with a similar mechanism of action to cimetidine.

    Omeprazole: A proton pump inhibitor that directly inhibits the proton pumps responsible for acid secretion.

Uniqueness: : this compound is unique in its chemical structure and specific pharmacological properties. Unlike cimetidine and ranitidine, which are H2 receptor antagonists, this compound’s mechanism of action is believed to involve direct inhibition of proton pumps and other related enzymes . This distinct mode of action may offer advantages in terms of efficacy and safety for certain patients.

Properties

CAS No.

71475-35-9

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-ethylurea

InChI

InChI=1S/C10H13ClN2O/c1-2-12-10(14)13-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H2,12,13,14)

InChI Key

ATMWYLVZVAXVDZ-UHFFFAOYSA-N

SMILES

CCNC(=O)NCC1=CC(=CC=C1)Cl

Canonical SMILES

CCNC(=O)NCC1=CC(=CC=C1)Cl

Appearance

Solid powder

71475-35-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ITA 312;  ITA-312;  ITA312;  Lozilurea;  N-3'-Chlorobenzyl-N'-ethylurea; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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